molecular formula C18H18ClNO3 B2451869 Benzyl 3-[(2-chloropropanamido)methyl]benzoate CAS No. 2411242-62-9

Benzyl 3-[(2-chloropropanamido)methyl]benzoate

Cat. No.: B2451869
CAS No.: 2411242-62-9
M. Wt: 331.8
InChI Key: SYRZCDPTPLMZJF-UHFFFAOYSA-N
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Description

Benzyl 3-[(2-chloropropanamido)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzyl group, a chloropropanoylamino group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2-chloropropanamido)methyl]benzoate typically involves a multi-step process. One common method includes the reaction of benzyl alcohol with 3-[(2-chloropropanoylamino)methyl]benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2-chloropropanamido)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropropanoyl group, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using ammonia can yield an amine derivative.

Scientific Research Applications

Benzyl 3-[(2-chloropropanamido)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a pharmaceutical agent for treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 3-[(2-chloropropanamido)methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The chloropropanoylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chloropropanoylamino)methyl]benzoate
  • Ethyl 3-[(2-chloropropanoylamino)methyl]benzoate
  • Propyl 3-[(2-chloropropanoylamino)methyl]benzoate

Uniqueness

Benzyl 3-[(2-chloropropanamido)methyl]benzoate is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the benzyl group provides distinct steric and electronic properties that can affect the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

benzyl 3-[(2-chloropropanoylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13(19)17(21)20-11-15-8-5-9-16(10-15)18(22)23-12-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZCDPTPLMZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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